molecular formula C7H15NO3 B119502 D-carnitine CAS No. 541-14-0

D-carnitine

Cat. No.: B119502
CAS No.: 541-14-0
M. Wt: 161.20 g/mol
InChI Key: PHIQHXFUZVPYII-LURJTMIESA-N
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Description

D-Carnitine is an amino acid derivative that plays a crucial role in energy metabolism. It is one of the two stereoisomers of carnitine, the other being L-Carnitine, which is the biologically active form. This compound, however, is not biologically active and can inhibit the activity of L-Carnitine . It is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process essential for energy production .

Scientific Research Applications

D-Carnitine has several scientific research applications, including:

Mechanism of Action

Target of Action

D-Carnitine, a stereoisomer of L-Carnitine, is involved in various metabolic processes in most mammals, plants, and some bacteria . Its primary targets include the mitochondria where it plays a crucial role in the transport of long-chain fatty acids . It also targets the lysosomal α-glucosidase , acting as a pharmacological allosteric chaperone .

Mode of Action

This compound interacts with its targets to facilitate energy metabolism. It transports long-chain fatty acids from the cytosol into the mitochondria for oxidation, a process that results in free energy production . Additionally, this compound acts as a chaperone for human lysosomal α-glucosidase, stabilizing the enzyme without inhibiting its activity .

Biochemical Pathways

This compound is involved in the carnitine biosynthesis pathway , which is highly conserved among many eukaryotes and some prokaryotes . This pathway is essential for the endogenous production of L-Carnitine, a molecule crucial for energy metabolism . This compound also influences carbohydrate metabolism, with aberrations in carnitine regulation implicated in disorders such as diabetes, sepsis, cardiomyopathy, malnutrition, cirrhosis, endocrine disorders, and aging .

Pharmacokinetics

The homeostasis of carnitine, including this compound, is multifaceted. Concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The concentrations of this compound and its esters are maintained within relatively narrow limits for normal biological functioning in their pivotal roles in fatty acid oxidation and maintenance of free CoA availability .

Result of Action

The action of this compound results in several molecular and cellular effects. It aids in the removal of excess acyl groups from the body and modulates intracellular coenzyme A (CoA) homeostasis . It also plays a role in the prevention and treatment of carnitine deficiency in patients with end-stage renal disease . Furthermore, this compound can improve nerve conduction, neuropathic pain, and immune function in diabetes patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. Moreover, the bioavailability of this compound varies due to dietary composition .

Safety and Hazards

D-Carnitine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed. This issue of Phenomics focuses on eight key challenges that we are currently facing, with the aim of shedding light on future research directions .

Biochemical Analysis

Biochemical Properties

D-Carnitine interacts with various enzymes and proteins in biochemical reactions. It is a key player in the carnitine shuttle, a system that transports long-chain fatty acids from the cytosol into the mitochondria for beta-oxidation . This compound interacts with carnitine palmitoyltransferase type II (CPT II), an enzyme that is essential for this process .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of fatty acid metabolism, this compound is essential for the efficient production of ATP, the primary energy currency of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to long-chain fatty acyl-CoA esters, forming long-chain acylcarnitines, which can be transported across the mitochondrial membrane. This is a critical step in the beta-oxidation of fatty acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that this compound’s role in fatty acid oxidation becomes increasingly important during periods of fasting, when the reliance on fatty acids for energy production is heightened .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, low doses of this compound can support normal energy metabolism, while high doses can lead to an overproduction of acylcarnitines, some of which can have toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid oxidation and the carnitine shuttle. It interacts with enzymes such as CPT II and may influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues via specific transporters. The organic cation transporter 2 (OCTN2) is responsible for the uptake of this compound into cells .

Subcellular Localization

This compound is primarily localized in the mitochondria, the site of fatty acid oxidation. Its activity and function can be influenced by various factors, including the availability of long-chain fatty acids and the activity of associated enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Carnitine can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the chemical optical resolution of racemic carnitine, which separates the D- and L- forms . Another method is the biotransformation of 4-butyrobetaine to enantiomerically pure this compound using specific enzymes.

Industrial Production Methods: Industrial production of this compound often involves large-scale bioprocesses. For instance, the biotransformation process developed by Lonza AG produces this compound with a high yield and enantiomeric excess. This method is economically favorable and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: D-Carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions include acylcarnitines, which are esters of carnitine with fatty acids, and other carnitine derivatives .

Comparison with Similar Compounds

Comparison: D-Carnitine differs from these similar compounds in its lack of biological activity. While L-Carnitine and its derivatives are actively involved in various physiological processes, this compound can inhibit their activity and is not used therapeutically . This makes this compound unique in its role and applications compared to its counterparts.

Properties

IUPAC Name

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQHXFUZVPYII-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-14-0
Record name (+)-Carnitine
Source CAS Common Chemistry
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Record name D-Carnitine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Carnitine
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Record name CARNITINE, (+)-
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Synthesis routes and methods I

Procedure details

Carnitine was synthesized as in example 2, except that the NADH regeneration system comprised, in addition to alcohol dehydrogenase, aldehyde dehydrogenase (E.C. 1.2.1.5) which oxidizes the aldehyde (formed by action of alcohol dehydrogenase on ethanol) to acetic acid. Two molecules of NADH were formed from one molecule of ethanol (instead of one in the preceeding example) and the reaction balance was strongly displaced in favour of NADH and acetic acid formation. It was thus no longer necessary to eliminate acetaldehyde as in the preceeding example. The conditions were thus those of example 2, except that 125 units of purified aldehyde dehydrogenase (Boehringer ref. 171.832) were added to the reaction medium and nitrogen bubbling was omitted. After 24 hours, 0.764 g of L-carnitine was formed with a yield of 77.5% with respect to dehydrocarnitine hydrochloride.
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Synthesis routes and methods II

Procedure details

In 700 ml of methanol are dissolved under heat 35.0 g (0.177 mole) of DL-carnitine hydrochloride, and the solution is passed through OH type strongly basic resin (DOWEX-1X8). The methanol solution is concentrated to obtain 28.3 g (0.175 mole) of DL-carnitine. To DL-carnitine are added 62.6 g (0.175 mole) of dibenzoyl-L(+)tartaric acid and 93 ml of methanol, and the mixture is dissolved under heat to form dibenzoyl-L( +)tartarates of D-carnitine and L-carnitine. The tartarates are cooled at a temperature of below -10° C. with stirring to fractionally crystallize L-carnitine dibenzoyl-L(+)tartarate. The tartarare is filtered and washed to give L-carnitine dibenzoyl-L(+)tartarate (yield 30.5 g, purity 93.0%). Recrystallization of the tartarate from 100 ml of methanol gives 23.9 g of L-carnitine dibenzoyl-L(+)tartarate as white crystal. [α]D25 =-96.0° (c=1, MeOH), m.p. 154° C. (dec.), purity 99.5%.
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Synthesis routes and methods III

Procedure details

In 700 ml of methanol are dissolved under heat 35.0 g (0.177 mole) of DL-carnitine hydrochloride, and the solution is passed through OH type strongly basic resin (DOWEX-1X8). The methanol solution is concentrated to obtain 28.3 g (0.175 mole) of DL-carnitine. To DL-carnitine are added 62.6 g (0.175 mole) of dibenzoyl-L(+)tartaric acid and 93 ml of methanol, and the mixture is dissolved under heat to form dibenzoyl-L( +)tartarates of D-carnitine and L-carnitine. The tartarates are cooled at a temperature of below -10° C. with stirring to fractionally crystallize L-carnitine dibenzoyl-L(+)tartarate. The tartarare is filtered and washed to give L-carnitine dibenzoyl-L(+)tartarate (yield 30.5 g, purity 93.0%). Recrystallization of the tartarate from 100 ml of methanol gives 23.9 g of L-carnitine dibenzoyl-L(+)tartarate as white crystal. [α]D25 =-96.0° (c=1, MeOH), m.p. 154° C. (dec.), purity 99.5%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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